Magnoloside A
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Overview
Description
Magnoloside A is a hydroxycinnamic acid.
Scientific Research Applications
Structural Identification and Isolation
- Magnoloside A, identified as a phenylpropanoid glycoside, was isolated from Magnolia obovata. Its structure was elucidated using spectroscopic and chemical evidence (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).
Analytical Techniques for Magnoloside Profiling
- Two-channel liquid chromatography with electrochemical detection (2LC-ECD) was developed for simultaneous determination of magnolosides, including this compound. This technique aids in the discrimination of Magnoliae officinalis cortex varieties (Xue, Kotani, Yang, & Hakamata, 2018).
Bioactive Compounds in Magnolia officinalis
- Research on stem bark of Magnolia officinalis revealed the presence of phenylethanoid glycosides, including this compound, with potential anti-spasmodic and antioxidant activities (Yu, Yan, Liang, Wang, & Yang, 2012).
Free Radical Scavenging and Protective Effects
- This compound, among other phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, showed significant protective effects against free radical-induced oxidative damage, highlighting its potential therapeutic applications (Ge et al., 2017).
Pharmacokinetics and Metabolism
- A study on the pharmacokinetics and metabolites of this compound in rats provided insights into its absorption, distribution, and elimination, critical for understanding its therapeutic potential (Zhang et al., 2022).
Chemotherapeutic Potential
- Magnolol, a related compound from Magnolia officinalis, has shown potential in preventing or inhibiting various cancers, suggesting a broader chemotherapeutic application of compounds including this compound (Ranaware et al., 2018).
Multifunctional Biological Activities
- Magnolol and related compounds from Magnolia officinalis, such as this compound, have been documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidative properties, suggesting multifunctional applications (Zhang et al., 2019).
Anti-inflammatory Properties
- Studies indicate that compounds like Magnolol from Magnolia officinalis can suppress inflammatory processes, including inhibiting tumor necrosis factor-induced ICAM-1 expression, suggesting anti-inflammatory applications for this compound (Chunlian et al., 2014).
Potential in Cancer Therapy
- Research on Magnolol has revealed its potential in inhibiting cancer cell invasion, indicating a possible therapeutic role for this compound in cancer treatment (Liu et al., 2013).
Properties
Molecular Formula |
C29H36O15 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+ |
InChI Key |
QLZWUGOYBODRLF-QPJJXVBHSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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